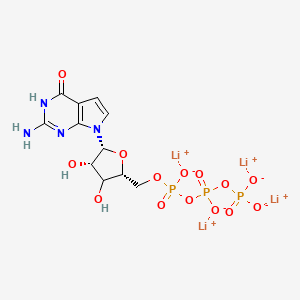
E3 ligase Ligand-Linker Conjugate 46
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
E3 ligase Ligand-Linker Conjugate 46: is a compound that plays a crucial role in the field of targeted protein degradation. This compound is a part of the proteolysis-targeting chimera (PROTAC) technology, which is designed to selectively degrade specific proteins within cells. The this compound consists of a ligand that binds to the von Hippel-Lindau (VHL) E3 ligase and a linker that connects this ligand to a target protein ligand .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of E3 ligase Ligand-Linker Conjugate 46 involves multiple steps. The ligand for the VHL E3 ligase, such as (S,R,S)-AHPC, is synthesized first. This ligand is then conjugated with a linker molecule. The linker is typically a polyethylene glycol (PEG) chain or an alkyl chain, which provides flexibility and stability to the conjugate .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis of the individual components followed by their conjugation. The process requires precise control of reaction conditions to ensure high yield and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the synthesis and purification processes .
Análisis De Reacciones Químicas
Types of Reactions: E3 ligase Ligand-Linker Conjugate 46 primarily undergoes conjugation reactions. The ligand for the VHL E3 ligase is conjugated with the linker molecule through amide bond formation. This reaction typically involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) .
Common Reagents and Conditions:
Coupling Reagents: DCC, EDC
Solvents: Dimethylformamide (DMF), dichloromethane (DCM)
Conditions: Room temperature to mild heating, inert atmosphere (e.g., nitrogen or argon)
Major Products: The major product of these reactions is the this compound, which is then used in PROTAC applications to induce the degradation of target proteins .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, E3 ligase Ligand-Linker Conjugate 46 is used to study the mechanisms of protein degradation and to develop new methods for selective protein degradation. This compound is also used to investigate the structure-activity relationships of PROTAC molecules .
Biology: In biology, this compound is used to study the ubiquitin-proteasome system and its role in cellular processes. It is also used to investigate the degradation of specific proteins involved in various diseases, including cancer .
Medicine: In medicine, this compound is being explored as a potential therapeutic agent for the treatment of diseases caused by the dysregulation of specific proteins. PROTACs containing this compound have shown promise in preclinical studies for the treatment of cancer, neurodegenerative diseases, and infectious diseases .
Industry: In industry, this compound is used in the development of new drugs and therapeutic agents. It is also used in the production of research tools and reagents for studying protein degradation .
Mecanismo De Acción
E3 ligase Ligand-Linker Conjugate 46 exerts its effects by inducing the degradation of target proteins through the ubiquitin-proteasome system. The ligand for the VHL E3 ligase binds to the VHL protein, while the linker connects this ligand to a target protein ligand. This brings the target protein into close proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome .
Comparación Con Compuestos Similares
- Cereblon (CRBN) Ligand-Linker Conjugates
- MDM2 Ligand-Linker Conjugates
- Inhibitor of Apoptosis Proteins (IAP) Ligand-Linker Conjugates
Uniqueness: E3 ligase Ligand-Linker Conjugate 46 is unique in its ability to recruit the VHL E3 ligase, which is known for its high specificity and efficiency in inducing protein degradation. This makes it a valuable tool in the development of PROTACs and other targeted protein degradation technologies .
Propiedades
Fórmula molecular |
C40H60N6O8S |
|---|---|
Peso molecular |
785.0 g/mol |
Nombre IUPAC |
tert-butyl 2-[2-[3-[1-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]piperidin-4-yl]oxyazetidin-1-yl]ethoxy]acetate |
InChI |
InChI=1S/C40H60N6O8S/c1-26-35(55-25-42-26)28-10-8-27(9-11-28)19-41-37(50)32-18-29(47)20-46(32)38(51)36(39(2,3)4)43-33(48)23-44-14-12-30(13-15-44)53-31-21-45(22-31)16-17-52-24-34(49)54-40(5,6)7/h8-11,25,29-32,36,47H,12-24H2,1-7H3,(H,41,50)(H,43,48)/t29-,32+,36-/m1/s1 |
Clave InChI |
LAJQWRBUOVSXTL-YRGOHLIBSA-N |
SMILES isomérico |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CN4CCC(CC4)OC5CN(C5)CCOCC(=O)OC(C)(C)C)O |
SMILES canónico |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CN4CCC(CC4)OC5CN(C5)CCOCC(=O)OC(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


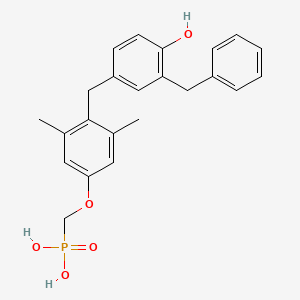
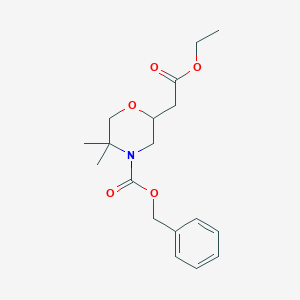
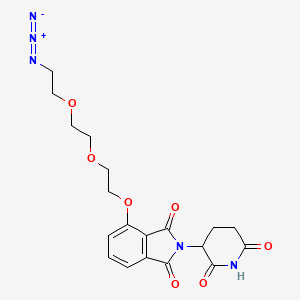
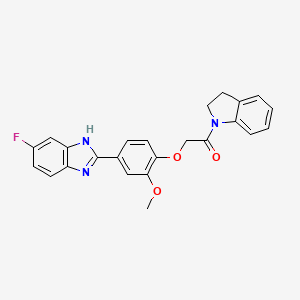
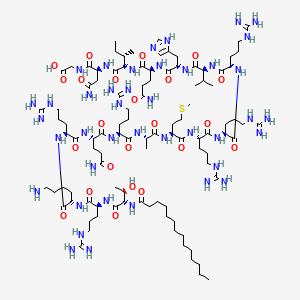

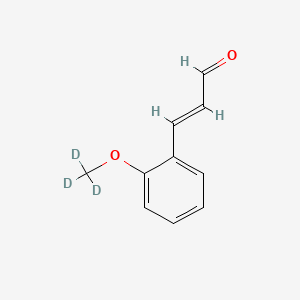

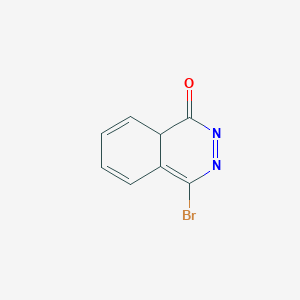
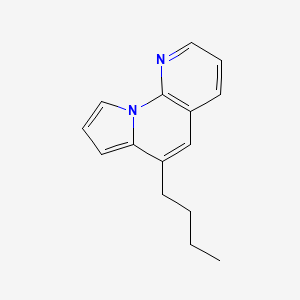
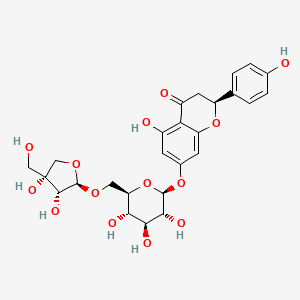
![disodium;7-anilino-3-[[4-[(2,4-dimethyl-6-sulfonatophenyl)diazenyl]-2-methoxy-5-methylphenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate](/img/structure/B12368573.png)
